An In-Depth Technical Guide to 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline
An In-Depth Technical Guide to 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline
This technical guide provides a comprehensive overview of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline, a key intermediate in the synthesis of agrochemicals. The information is intended for researchers, scientists, and drug development professionals, presenting detailed chemical and physical properties, a synthesis protocol, safety information, and its role in the formation of the insecticide flubendiamide.
Chemical Identity and Properties
2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is a substituted aniline compound characterized by the presence of a methyl group and a heptafluoroisopropyl group on the aniline ring.[1] The incorporation of fluorine atoms significantly enhances the chemical stability and resistance to degradation of the molecule, while the aniline group provides a reactive site for further functionalization.[1] This compound is primarily utilized as a building block in the synthesis of specialized chemicals, most notably in the agrochemical sector.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline[3] |
| CAS Number | 238098-26-5[1] |
| Molecular Formula | C₁₀H₈F₇N[4] |
| Molecular Weight | 275.17 g/mol [4] |
| InChI Key | QVAUOEHPYOFAQA-UHFFFAOYSA-N |
| SMILES | CC1=C(N)C=C(C=C1)C(F)(C(F)(F)F)C(F)(F)F |
| Synonyms | 2-Methyl-4-heptafluoroisopropylaniline, 4-(Heptafluoro-2-propyl)-2-methylaniline, Benzenamine, 2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-[5][6] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Form | Liquid or Oil[7] |
| Boiling Point | ~200 °C at 760 mmHg[6] |
| Density | ~1.401 g/cm³[6] |
| Flash Point | ~83 °C[7] |
| Solubility | Slightly soluble in Chloroform and DMSO[7] |
| Storage Temperature | Freezer, under -20°C, in an inert atmosphere and kept in the dark[7] |
Spectroscopic Data
Synthesis
The primary route for the synthesis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline involves the reaction of o-toluidine with a heptafluoropropylating agent. A detailed experimental protocol based on a patented method is provided below.
Experimental Protocol: Synthesis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline
Materials:
-
o-Toluidine
-
2-Bromoheptafluoropropane
-
Sodium dithionite (initiator)
-
Tetrabutylammonium sulfate (phase transfer catalyst)
-
Sodium carbonate (base)
-
Methyl tertiary butyl ether (solvent)
-
Water (solvent)
-
Dilute hydrochloric acid
-
Pressure reactor (1000 mL)
Procedure:
-
To a 1000 mL pressure reactor, add 107.1 g of o-toluidine, 300 mL of water, and 300 mL of methyl tertiary butyl ether.
-
Add the initiator, sodium dithionite, a catalytic amount of tetrabutylammonium sulfate, and an equimolar amount of sodium carbonate to the reactor.
-
Under stirring, slowly increase the temperature of the reaction mixture to 50°C.
-
Slowly introduce an equimolar amount of 2-bromoheptafluoropropane into the pressure-resistant reactor. The addition should be completed over approximately 2 hours.
-
The reaction is continued under these conditions, and the progress is monitored by liquid chromatography.
-
After the complete conversion of the starting material, cool the reaction system to room temperature.
-
Slowly release the pressure in the reactor to atmospheric pressure.
-
Separate the organic phase and wash it with water, followed by a wash with dilute hydrochloric acid.
-
Dry the organic phase.
-
Remove the solvent from the organic phase by evaporation to yield the product, 2-methyl-4-heptafluoroisopropylaniline, with a reported purity of 95%. This intermediate can often be used in subsequent reactions without further purification.[8]
Applications in Agrochemicals: Synthesis of Flubendiamide
A primary application of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is as a crucial intermediate in the synthesis of the insecticide flubendiamide. Flubendiamide is a potent agent against a range of lepidopteran pests. The synthesis involves an amidation reaction between 3-iodo-N-(1,1-dimethyl-2-methylsulfanylethyl)phthalamic acid and 2-methyl-4-heptafluoroisopropylaniline.
Mechanism of Action of Flubendiamide
Flubendiamide exerts its insecticidal effect by targeting the ryanodine receptor (RyR), a calcium release channel located in the sarcoplasmic reticulum of muscle cells.[9][10] Unlike conventional insecticides that often target the nervous system, flubendiamide's mode of action is muscle-specific.[9]
The binding of flubendiamide to the insect ryanodine receptor leads to an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[9] This disruption of calcium homeostasis results in the continuous contraction and paralysis of the insect's muscles, leading to a rapid cessation of feeding and eventual death.[9] Notably, flubendiamide shows high selectivity for insect ryanodine receptors over their mammalian counterparts, which contributes to its favorable safety profile for non-target organisms.[1][11]
Safety and Toxicology
2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is classified as a hazardous substance. The available safety data indicates several potential health and environmental risks.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[3] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[3] |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[3] |
Precautionary Statements: Users should obtain special instructions before use and not handle the substance until all safety precautions have been read and understood.[2] It is crucial to avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Personal protective equipment, including protective gloves, clothing, and eye/face protection, is mandatory.[6] In case of ingestion, immediate medical attention is required.[6] The substance should be stored locked up and in a well-ventilated place.[6] Release to the environment must be avoided, and any spillage should be collected.[2][6]
Due to its classification, all handling of this compound should be conducted in a well-ventilated area, and appropriate measures should be taken to prevent environmental contamination.
Conclusion
2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is a fluorinated aromatic amine with significant utility as a chemical intermediate. Its primary documented application is in the synthesis of the insecticide flubendiamide, where it forms a key part of the final active molecule. The presence of the heptafluoroisopropyl group is a common strategy in the design of modern agrochemicals to enhance efficacy and stability. While detailed spectroscopic and toxicological data are not widely published, its known synthetic utility and hazard profile provide a solid foundation for its use in a research and development setting. Further studies to fully characterize its physical, chemical, and biological properties would be beneficial.
References
- 1. Species differences in chlorantraniliprole and flubendiamide insecticide binding sites in the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | C10H8F7N | CID 9925543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-4-heptafluoroisopropylaniline | CAS#:238098-26-5 | Chemsrc [chemsrc.com]
- 5. 2-Methyl-4-heptafluoroisopropylanilinee [kaiyuan-chemical.com]
- 6. echemi.com [echemi.com]
- 7. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline CAS#: 238098-26-5 [m.chemicalbook.com]
- 8. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | 238098-26-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular characterization of flubendiamide sensitivity in the lepidopterous ryanodine receptor Ca(2+) release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]



